4,5,7-Trichloro-1,3-benzoxazole-2-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol consists of a bicyclic planar molecule with three chlorine atoms and one thiol group . The InChI code for this compound is 1S/C7H2Cl3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(13)12-6/h1H,(H,11,13) .Physical And Chemical Properties Analysis
The molecular weight of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol is 254.52 . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Activity
4,5,7-Trichloro-1,3-benzoxazole-2-thiol: has been studied for its potential in combating microbial infections. Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal properties . These compounds have been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. The antimicrobial activity is often compared to established drugs such as ofloxacin and fluconazole, highlighting the compound’s potential as a new antimicrobial agent .
Anticancer Properties
In the realm of oncology, benzoxazole derivatives, including 4,5,7-Trichloro-1,3-benzoxazole-2-thiol , have shown promise as anticancer agents. Studies have demonstrated their efficacy against human colorectal carcinoma (HCT116) cancer cell lines, with some compounds exhibiting IC50 values comparable to the standard drug 5-fluorouracil . This suggests that these compounds could be developed further as chemotherapeutic agents, offering potentially new pathways for cancer treatment.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of novel benzoxazole derivatives with varied biological activities. The synthesis process often involves the use of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol as a building block for constructing new molecules with potential applications in medicinal chemistry .
Pharmaceutical Testing
4,5,7-Trichloro-1,3-benzoxazole-2-thiol: is also used in pharmaceutical testing as a reference standard. High-quality reference standards are crucial for ensuring accurate results in pharmaceutical analysis. The compound’s stability and well-defined characteristics make it suitable for this role, aiding in the development and quality control of pharmaceutical products .
properties
IUPAC Name |
4,5,7-trichloro-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(13)12-6/h1H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZNIPPPIKWPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)NC(=S)O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trichloro-1,3-benzoxazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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